Niceritrol Achieves Significantly Lower Peak Plasma Nicotinic Acid Levels vs. Immediate-Release Niacin, Correlating with Reduced Flushing
In a comparative pharmacokinetic study in rabbits, oral administration of niceritrol (16 mg/kg) produced a maximal plasma concentration of free nicotinic acid of only 1.4 μg/mL, compared to approximately 6 μg/mL following an equivalent dose of immediate-release (IR) nicotinic acid [1]. This 4.3-fold reduction in peak plasma nicotinic acid exposure directly translates to a clinically meaningful reduction in prostaglandin-mediated flushing, the primary driver of niacin therapy discontinuation [2]. Unlike IR niacin, where flushing leads to discontinuation rates of 25–40%, niceritrol's controlled hydrolysis yields a side effect profile described as 'far fewer side effects than oral nicotinic acid' [3].
| Evidence Dimension | Peak plasma concentration of free nicotinic acid |
|---|---|
| Target Compound Data | 1.4 μg/mL |
| Comparator Or Baseline | Immediate-release nicotinic acid (niacin): ~6 μg/mL |
| Quantified Difference | 4.3-fold lower peak concentration for niceritrol |
| Conditions | Rabbit model; oral administration at 16 mg/kg equivalent dose |
Why This Matters
Lower peak plasma nicotinic acid levels directly correlate with reduced flushing severity and incidence, improving patient adherence in chronic lipid-lowering therapy.
- [1] Brattsand R, Harthon L. Plasma levels of nicotinic acid compounds in niceritrol-treated rabbits. Acta Pharmacol Toxicol (Copenh). 1975;36(3):203-214. View Source
- [2] What are the side effects of Niceritrol? Synapse Patsnap. 2024. View Source
- [3] Niceritrol. Indice.eu. View Source
